molecular formula C18H20ClN3OS B4132930 N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

Cat. No. B4132930
M. Wt: 361.9 g/mol
InChI Key: DIKRBPWWHDJDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, also known as CMHP, is an important chemical compound that has been widely studied for its potential applications in scientific research. CMHP is a piperazine derivative that has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide involves its binding to specific neurotransmitter receptors, which leads to the modulation of various signaling pathways within the brain. This modulation can result in changes in neurotransmitter release, neuronal excitability, and synaptic plasticity, which can ultimately affect behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide can have a variety of biochemical and physiological effects, depending on the dose and route of administration. These effects include changes in neurotransmitter release, alterations in neuronal firing patterns, and changes in gene expression within the brain. Additionally, N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments is its high affinity for specific neurotransmitter receptors, which allows for precise targeting of certain signaling pathways within the brain. Additionally, N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to be relatively safe and well-tolerated in animal studies, with few adverse effects reported. However, one limitation of using N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the body over extended periods of time.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of novel analogs of N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide that may have improved pharmacological properties or greater selectivity for specific neurotransmitter receptors. Additionally, further studies are needed to better understand the mechanisms underlying the anxiolytic and antidepressant-like effects of N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, as well as its potential as a therapeutic agent for mood disorders. Finally, more research is needed to explore the safety and efficacy of N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide in human subjects, which could ultimately lead to the development of new treatments for psychiatric disorders.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit significant affinity for certain neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood, anxiety, and other behaviors.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-13-11-14(19)5-6-17(13)20-18(24)22-9-7-21(8-10-22)15-3-2-4-16(23)12-15/h2-6,11-12,23H,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKRBPWWHDJDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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